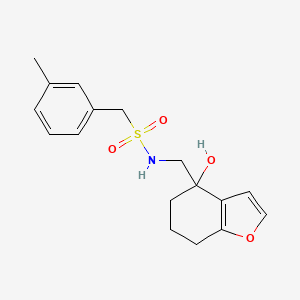

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-4-2-5-14(10-13)11-23(20,21)18-12-17(19)8-3-6-16-15(17)7-9-22-16/h2,4-5,7,9-10,18-19H,3,6,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSPFBLNISHCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the benzofuran ring can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine precursor in the presence of a base like triethylamine.

Final Coupling Step: The final step involves coupling the benzofuran derivative with the methanesulfonamide group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the sulfonamide group or to modify the benzofuran ring, using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of benzofuran-4-one derivatives.

Reduction: Formation of de-sulfonylated benzofuran derivatives.

Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the sulfonamide moiety can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The benzofuran ring may also play a role in stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(p-tolyl)methanesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(o-tolyl)methanesulfonamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

Uniqueness

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is unique due to the specific positioning of the hydroxy group and the meta-tolyl group, which may result in distinct biological activities and chemical reactivity compared to its ortho- and para-tolyl analogs.

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a tetrahydrobenzofuran moiety and a methanesulfonamide group, contributing to its pharmacological properties. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Structure

The molecular structure of this compound includes:

- Tetrahydrobenzofuran moiety : Contributes to various biological activities.

- Methanesulfonamide group : Enhances solubility and biological interaction.

Molecular Formula and Weight

- Molecular Formula : C16H21N3O4S

- Molecular Weight : Approximately 353.44 g/mol

Key Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. The hydroxyl and sulfonamide groups facilitate hydrogen bonding and other non-covalent interactions critical for binding affinity.

Reported Biological Activities

- Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : The tetrahydrobenzofuran structure is associated with neuroprotective activities, which may be beneficial in treating neurodegenerative diseases.

- Analgesic Properties : There is evidence suggesting that derivatives of this compound may exhibit analgesic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of tetrahydrobenzofuran derivatives in animal models. Results indicated a significant reduction in inflammation markers when treated with the compound.

Study 2: Neuroprotection in Cell Models

Research involving neuronal cell lines demonstrated that the compound protected against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative disease therapies.

Study 3: Analgesic Efficacy

In a pain model study, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics, indicating its potential as a pain management agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydrobenzofuran Derivative : Utilizing multicomponent reactions to create the core structure.

- Introduction of Methanesulfonamide Group : Employing sulfonation reactions to introduce the sulfonamide functionality.

- Purification : The final product is purified using recrystallization techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.